molecular formula C21H14O4 B11095070 (5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone

(5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone

Cat. No.: B11095070
M. Wt: 330.3 g/mol
InChI Key: OACNOXFZZQXMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone: is an organic compound characterized by the presence of a benzofuran ring substituted with a hydroxy group and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxy group at the 5-position of the benzofuran ring can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzofuran ring is treated with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in (5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of benzofuran-3-ylmethanol derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups replacing the phenoxy group.

Scientific Research Applications

Chemistry

In chemistry, (5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and functional groups make it an ideal candidate for creating materials with specific properties such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The benzofuran ring may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-1-benzofuran-3-yl)(4-phenoxyphenyl)methanone is unique due to the presence of both a hydroxy group and a phenoxyphenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C21H14O4/c22-15-8-11-20-18(12-15)19(13-24-20)21(23)14-6-9-17(10-7-14)25-16-4-2-1-3-5-16/h1-13,22H

InChI Key

OACNOXFZZQXMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=COC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.